molecular formula C10H7BrO3 B1379329 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid CAS No. 1797928-84-7

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid

Cat. No. B1379329
CAS RN: 1797928-84-7
M. Wt: 255.06 g/mol
InChI Key: WLSSAROQVAPOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” consists of a benzofuran ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer properties. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The presence of a bromine atom in the 4-position of benzofuran, as in “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, may enhance these anticancer activities due to the bioactivity associated with halogen substitutions .

Antimicrobial Properties

The substitution of halogens at the 4-position of benzofuran compounds has been associated with good antimicrobial activity . Therefore, “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could potentially be explored for its antimicrobial properties against various pathogens.

Anti-Hepatitis C Virus Activity

Benzofuran compounds have been identified with anti-hepatitis C virus activity and are considered promising therapeutic agents for hepatitis C disease . The specific structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” might contribute to such antiviral capabilities.

Drug Synthesis and Development

Benzofuran is a core scaffold in the development of novel drugs due to its diverse biological activities. The compound could serve as a key intermediate in synthesizing new therapeutic agents with targeted therapy potential and minimal side effects .

Natural Product Synthesis

Benzofuran derivatives are important components of natural products with potential biological activities. Research on natural products containing benzofuran rings has increased, focusing on isolating, characterizing, and screening for biological activities . “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could be utilized in synthesizing complex natural product structures.

Chemical Synthesis Research

The structural complexity and bioactivity relationship of benzofuran derivatives make them an interesting subject for chemical synthesis research. The compound could be used in studies exploring the synthesis of benzofuran derivatives and understanding their structure-activity relationships .

Safety And Hazards

The safety and hazards associated with “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” are not well-documented. As with all chemicals, appropriate safety measures should be taken when handling this compound, including wearing suitable protective clothing and eye protection .

Future Directions

Benzofuran derivatives, including “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, are an area of active research due to their potential therapeutic applications . Future research may focus on further elucidating the biological activity of these compounds and developing more potent and selective derivatives.

properties

IUPAC Name

4-bromo-2-methyl-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSSAROQVAPOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.